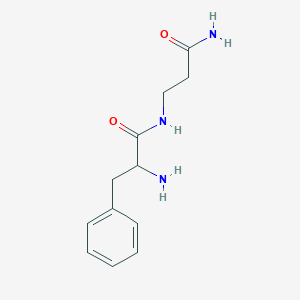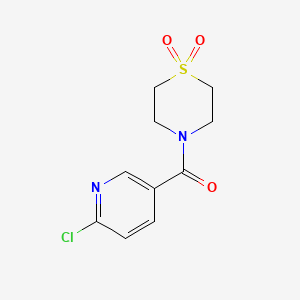
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
説明
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, also known as 6-PPCA, is a heterocyclic organic compound that has been widely studied in recent years due to its potential applications in pharmaceuticals and biochemistry. 6-PPCA has a wide range of potential uses, from synthesis of organic compounds to drug design and development.
科学的研究の応用
Prostate Cancer Imaging and Diagnosis
One of the significant applications of derivatives of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is in the imaging of prostate cancer. A study conducted by Rousseau et al. (2019) discusses 18F-DCFPyL, a derivative targeting the prostate-specific membrane antigen (PSMA) for PET/CT imaging. This radiotracer has shown promise in detecting prostate cancer recurrences with high sensitivity and specificity, significantly impacting patient management and treatment planning. The research demonstrates that 18F-DCFPyL PET/CT localized recurrent prostate cancer in a substantial percentage of cases across different PSA levels, changing treatment intent and disease staging for the majority of subjects (Rousseau et al., 2019).
Serum Amyloid Component Depletion in Amyloidosis
In another application, Gillmore et al. (2010) developed CPHPC, a bis(D-proline) derivative of pyrrolidine-2-carboxylic acid, to target Serum Amyloid P component (SAP) in patients with systemic amyloidosis. The study showed sustained depletion of circulating SAP, a component of amyloid deposits, without significant adverse effects, suggesting a potential therapeutic approach for amyloidosis. These findings highlight the biochemical utility of pyrrolidine-2-carboxylic acid derivatives in targeting specific proteins involved in disease processes (Gillmore et al., 2010).
Biochemical Interactions and Metabolic Insights
Farrant et al. (2001) explored the biochemical interaction between pyrroline-5-carboxylic acid, a related compound, and pyridoxal phosphate (vitamin B6 coenzyme), revealing a novel mechanism of vitamin B6 deactivation in hyperprolinemia type II. This interaction, resulting in the formation of unique adducts, underscores the complex biochemical pathways involving pyrrolidine derivatives and their impact on metabolic and genetic disorders (Farrant et al., 2001).
Implications for Environmental and Health Research
Research by Babina et al. (2012) on environmental exposure to pesticides demonstrated the relevance of studying the metabolic by-products of pyrrolidine and its derivatives in understanding exposure risks and toxicological effects. While not directly involving this compound, this study reflects the broader context in which pyrrolidine-related compounds are examined for their environmental and health implications (Babina et al., 2012).
作用機序
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-6-1-2-7-13)8-4-3-5-9(12-8)11(15)16/h3-5H,1-2,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRINNVKMJWRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)


![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)



